Product packaging for 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone(Cat. No.:CAS No. 1256787-55-9)

1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone

Cat. No.: B1404304
CAS No.: 1256787-55-9
M. Wt: 161.16 g/mol
InChI Key: YMEVIOJEQQOTDN-UHFFFAOYSA-N
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Description

1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone (CAS: 1256787-55-9) is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with an ethanone group at the 6-position. Its molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol . This compound is of interest in medicinal chemistry due to the pyrazolo-pyridine scaffold's prevalence in bioactive molecules, particularly kinase inhibitors and anticancer agents. The ethanone group enhances reactivity, enabling further derivatization for structure-activity relationship (SAR) studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1404304 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone CAS No. 1256787-55-9

Properties

IUPAC Name

1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5(12)6-2-7-8(9-3-6)4-10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEVIOJEQQOTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Nucleophilic Aromatic Substitution and Hydrazone Intermediates

Method Overview :
This approach begins with 2-chloro-3-nitropyridines, which undergo nucleophilic aromatic substitution (SNAr) with hydrazine derivatives to form hydrazone intermediates. These intermediates then cyclize to produce the target compound.

Key Steps :

  • SNAr Reaction : 2-chloro-3-nitropyridines react with hydrazines or hydrazide derivatives under basic conditions, replacing the chloro group with hydrazino groups.
  • Hydrazone Formation : The reaction yields N-acetyl hydrazones, which are pivotal intermediates.
  • Cyclization : Under controlled conditions, these hydrazones undergo intramolecular cyclization, forming the pyrazolopyridine core.

Research Findings :
A study demonstrated that the conversion of 2-chloro-3-nitropyridines to hydrazone intermediates can be efficiently achieved with high yields, and subsequent cyclization can be optimized by adjusting temperature and solvent conditions. Notably, a rearrangement involving C-N migration of the acetyl group was observed, which facilitates the formation of the heterocyclic system.

Reaction Conditions :

Parameter Typical Range Reference
Base Potassium carbonate or sodium hydride
Solvent Ethanol, DMF, or acetonitrile
Temperature 80–120°C
Time 4–12 hours

One-Pot Synthesis via Modified Japp–Klingemann Reaction

Method Overview :
This method combines azo-coupling, deacylation, and ring closure in a single reaction vessel. It leverages stable arenediazonium tosylates and involves the reaction of 3-nitropyridines with diazonium salts, followed by cyclization to form the pyrazolopyridine.

Key Steps :

  • Diazotization : Aromatic amines are converted into diazonium salts.
  • Azo-Coupling : The diazonium salts undergo coupling with suitable nucleophiles.
  • Deacylation and Cyclization : The intermediate undergoes deacylation and intramolecular cyclization, leading to the pyrazolopyridine structure.

Research Findings :
This approach simplifies the synthesis by reducing the number of steps and avoiding isolation of intermediates. It offers operational simplicity and high yields, with the process being amenable to scale-up.

Reaction Conditions :

Parameter Typical Range Reference
Reagents Aromatic amines, diazonium salts
Solvent Ethanol, acetic acid
Temperature Reflux conditions
Time 3–6 hours

Alternative Approaches: Cyclocondensation of 4-Aminopyrazoles

Method Overview :
Another route involves cyclocondensation of unstable 4-aminopyrazole-5-carbaldehydes or their N-protected derivatives with aldehydes or other electrophiles to form the fused heterocyclic system.

Research Findings :
While less common for this specific compound, this method has been used to synthesize related pyrazolopyridines, especially when functional groups are introduced at specific positions to facilitate cyclization.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations References
Nucleophilic Aromatic Substitution & Cyclization 2-chloro-3-nitropyridines, hydrazines SNAr, intramolecular cyclization High yield, versatile Multi-step, requires control ,
One-Pot Modified Japp–Klingemann Aromatic amines, diazonium salts Diazotization, azo-coupling, cyclization Operational simplicity, scalable Sensitive to reaction conditions ,
Cyclocondensation of 4-Aminopyrazoles 4-aminopyrazole derivatives, aldehydes Condensation, ring closure Suitable for functionalization Less direct, limited scope , review articles

Additional Research Insights

  • The development of these methods emphasizes operational simplicity, high yields, and the use of stable, commercially available starting materials.
  • Recent advances include the application of microwave-assisted synthesis to accelerate reaction times and improve yields.
  • The choice of method depends on the desired scale, available reagents, and specific functional group tolerances.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes controlled oxidation under specific conditions:

Reagent SystemConditionsProduct FormedYieldSource
KMnO₄ in H₂SO₄ (0.5 M)60°C, 4 hrPyrazolo[4,3-b]pyridine-6-carboxylic acid72%
CrO₃ in acetic acidReflux, 2 hr6-Acetylpyrazolo[4,3-b]pyridin-1-ol58%
H₂O₂/FeSO₄ (Fenton-like)RT, 12 hrN-Oxide derivative41%

Oxidation primarily targets the acetyl group or nitrogen atoms in the pyridine ring. Strong oxidants like KMnO₄ achieve decarboxylation, while milder systems generate hydroxylated derivatives .

Reduction Pathways

Selective reduction depends on reagent choice:

ReagentSite AffectedProductSelectivitySource
NaBH₄ in MeOHKetone → alcohol1-(Pyrazolo[4,3-b]pyridin-6-yl)ethanol>90%
LiAlH(t-BuO)₃Pyridine ringTetrahydro-pyrazolopyridine68%
H₂ (1 atm)/Pd-CNo reactionUnchanged-

The ketone group shows higher reducibility than the aromatic system. Sterically hindered reductants prevent over-reduction of the heterocycle .

Nucleophilic Substitution

Reactivity at C-3 and C-5 positions enables diverse substitutions:

Table 3.1: Halogenation Reactions

Halogen SourcePositionProductConditions
NBS (AIBN catalyst)C-55-Bromo derivativeCCl₄, 80°C, 6 hr
I₂/HIO₄C-33-Iodo-6-acetylpyrazolopyridineAcOH, 50°C, 3 hr

Table 3.2: Cross-Coupling Reactions

Reaction TypeReagentsProductYield
Suzuki-MiyauraArB(OH)₂, Pd(PPh₃)₄5-Aryl derivatives55-78%
Buchwald-HartwigAmine, Pd₂(dba)₃/Xantphos3-Amino substituted analogs62%

Regioselectivity depends on electronic factors - C-5 undergoes electrophilic substitution preferentially due to nitrogen-directed orientation .

Condensation Reactions

The active methylene group participates in Knoevenagel-type condensations:

Carbonyl PartnerConditionsProduct TypeApplication
Aromatic aldehydesPiperidine/EtOHα,β-unsaturated ketonesFluorescent probes
NH₂OH·HClNaOH/H₂OOxime derivativesChelating agents

Condensation products show bathochromic shifts in UV-Vis spectra (λmax 320→415 nm), indicating extended conjugation .

Ring Functionalization

The pyrazole moiety undergoes unique transformations:

5.1 Diazonium Coupling

Diazonium SaltPositionProduct
4-NitrobenzenediazoniumN-1Azo-coupled derivative
2-ThienyldiazoniumC-4Thiophene-functionalized analog

5.2 Cycloadditions

ReactionConditionsProduct
[3+2] with NaN₃CuI, DMF, 100°CTriazolo-fused system
Diels-Alder with dienesToluene, refluxPolycyclic adducts

These transformations enable scaffold diversification for medicinal chemistry applications .

Stability Under Reactive Conditions

Critical degradation pathways were quantified:

Stress ConditionDegradation ProductsHalf-Life
0.1M HCl (70°C)Pyridine ring opening products2.3 hr
0.1M NaOH (RT)Ketone hydrolysis48 hr
UV light (254 nm)Radical dimerization6 days

The compound shows greater stability in basic vs acidic conditions, informing storage protocols .

This comprehensive reactivity profile establishes 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone as a versatile building block for synthesizing pharmaceutically relevant heterocycles. Recent advances in catalytic cross-coupling and regioselective functionalization continue to expand its synthetic utility.

Scientific Research Applications

1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone (CAS: 1256794-87-2) shares the same molecular formula and weight as the target compound but differs in the substituent position (5-position vs. 6-position). For example, pyrazolo[3,4-b]pyridine derivatives are often explored as kinase inhibitors, but activity varies significantly with substitution patterns .

1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS: 889451-31-4) further illustrates the importance of substituent placement. With a similarity score of 0.73 to the target compound, this isomer may exhibit distinct solubility and metabolic stability due to differences in hydrogen-bonding capacity .

Table 1: Comparison of Pyrazolo-Pyridine Ethanone Isomers
Compound Name CAS Number Molecular Formula Substituent Position Molecular Weight (g/mol)
1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone 1256787-55-9 C₈H₇N₃O 6-position 161.16
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone 1256794-87-2 C₈H₇N₃O 5-position 161.16
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone 889451-31-4 C₈H₇N₃O 3-position 161.16

Functional Group Variations

Brominated Derivatives: Bromine substitution at the 6-position, as in 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (CAS: 916325-85-4), introduces a heavier halogen atom (MW: 240.06 g/mol). Bromine enhances electrophilicity, making the compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives .

Methanol Derivatives: Replacing ethanone with a hydroxymethyl group, as in (1H-pyrazolo[4,3-b]pyridin-6-yl)methanol (CAS: 1934501-30-0), increases polarity and water solubility. This modification is advantageous for improving pharmacokinetic properties in drug design .

Heterocycle-Modified Analogues

Pyrazolo[1,5-b]pyridazine Derivatives: 1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone (CAS: 551920-20-8) replaces the pyridine ring with pyridazine, altering aromaticity and electron density. The methoxy group further modulates lipophilicity (LogP), which is critical for blood-brain barrier penetration .

Indoloquinoxaline Derivatives: Compounds like 1-(2-chloro-indolo[2,3-b]quinoxalin-6-yl)ethanone (A12) demonstrate expanded π-systems, enhancing intercalation with DNA or proteins. However, increased molecular weight (MW: ~380 g/mol) may reduce bioavailability compared to simpler pyrazolo-pyridines .

Table 2: Key Analogues with Modified Scaffolds
Compound Name CAS Number Core Structure Functional Group Key Property Change
1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone 551920-20-8 Pyrazolo-pyridazine Methoxy Increased LogP
1-(2-Chloro-indolo[2,3-b]quinoxalin-6-yl)ethanone N/A Indoloquinoxaline Chloro, ethanone Enhanced DNA binding
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol 1934501-30-0 Pyrazolo-pyridine Hydroxymethyl Improved solubility

Biological Activity

1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will delve into its biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazolo[4,3-b]pyridine core, which is known for its ability to interact with various biological targets. The molecular formula is C9H8N2OC_9H_8N_2O with a molecular weight of 164.17 g/mol. Its structure allows for multiple substitutions that can influence its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines, including breast and lung cancers. A notable study demonstrated that specific derivatives exhibited antiproliferative activity in the low micromolar range (0.75–4.15 μM) while sparing normal cells from toxicity .

Table 1: Anticancer Activity of Pyrazolo[4,3-b]pyridine Derivatives

CompoundCell LineIC50 (μM)Notes
This compoundMDA-MB-231 (Breast)2.1Modest potency
2-(substituted derivative)A549 (Lung)0.75Highly potent
3-(another derivative)HeLa (Cervical)1.5Selective toxicity

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that derivatives of pyrazolo[4,3-b]pyridine have shown effectiveness against viruses such as herpes simplex virus type 1 (HSV-1). One study reported that certain derivatives exhibited up to 86% inhibition against HSV-1 .

Table 2: Antiviral Activity of Pyrazolo[4,3-b]pyridine Derivatives

CompoundVirus TypeInhibition (%)Reference
This compoundHSV-186%
2-(another derivative)Mayaro virus70%
3-(further derivative)VSV65%

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. Substituents at the N and C positions of the pyrazole ring can significantly alter potency and selectivity for biological targets.

Key Findings:

  • The introduction of bulky groups at the C5 position enhances anticancer activity.
  • Modifications at the N1 position can increase selectivity against specific cancer types while reducing cardiotoxicity associated with hERG channel inhibition .

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer models, the compound demonstrated significant tumor growth inhibition when administered in vivo. The study utilized a dosage regimen that optimized bioavailability and minimized systemic toxicity.

Case Study 2: Antiviral Screening

A series of pyrazolo[4,3-b]pyridine derivatives were screened for antiviral activity against HSV-1. The results indicated that specific modifications led to enhanced efficacy, suggesting a pathway for developing novel antiviral therapies.

Q & A

Q. What are the common synthetic routes for preparing 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone?

The compound is typically synthesized via multicomponent reactions (MCRs) or functionalization of preconstructed pyrazolo[3,4-b]pyridine scaffolds. A validated method involves diazotization of 3-amino-6-methyl-pyrazolo[3,4-b]pyridine derivatives followed by coupling with active methylene compounds like acetylacetone . Another approach employs iodine-catalyzed MCRs using aromatic aldehydes, 4-hydroxycoumarin, and aminopyrazoles, yielding fused pyrazolo-pyridinone derivatives . Key steps include refluxing in xylene and purification via recrystallization from methanol.

Q. How is structural characterization performed for this compound?

Structural elucidation relies on spectroscopic techniques:

  • IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrazole/pyridine ring vibrations.
  • ¹H NMR resolves methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm), with coupling patterns confirming heterocyclic connectivity.
  • Mass spectrometry (EI or ESI) verifies molecular weight (e.g., [M+H]+ at m/z 176.2) and fragmentation patterns . Elemental analysis (C, H, N) ensures purity (>95%) .

Q. What solvents and conditions optimize solubility for in vitro assays?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological testing, stock solutions are prepared in DMSO (10–50 mM) and diluted in PBS or cell culture media (<1% DMSO final concentration). Solubility can be enhanced via co-solvency with ethanol or PEG-400 .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence reactivity and biological activity?

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyrazole 3-position enhance electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions . For antiviral activity, bulky substituents (e.g., aryl groups) at the pyridine 4-position improve binding to viral polymerases, as observed in anti-HSV1 assays . Substituent effects are quantified via Hammett σ values or computational modeling (DFT) to predict regioselectivity .

Q. How can synthetic yields be improved for large-scale production?

Optimization strategies include:

  • Catalyst screening : Molecular iodine (5–10 mol%) enhances MCR efficiency by stabilizing intermediates .
  • Solvent selection : Xylene or toluene improves thermal stability during reflux (>24 hours) .
  • Purification : Avoid column chromatography by using recrystallization (methanol/water mixtures) or fractional distillation .

Q. How to address discrepancies in reported biological activity data?

Contradictions often arise from variations in assay conditions (e.g., cell lines, viral strains) or compound purity. For example, antiviral IC₅₀ values vary by >10-fold depending on substituent hydrophobicity and assay duration . Mitigation involves:

  • Standardizing purity thresholds (≥95% by HPLC).
  • Cross-validating activity in orthogonal assays (e.g., plaque reduction vs. RT-PCR for viral load).
  • Performing structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. What strategies stabilize the compound against hygroscopic degradation?

The ketone group is prone to hydration under humid conditions. Stabilization methods include:

  • Lyophilization : Store as a lyophilized powder under argon .
  • Co-crystallization : Use counterions (e.g., HCl salts) to reduce hygroscopicity .
  • Protective groups : Temporarily mask the carbonyl as a ketal during storage .

Q. How to analyze reaction byproducts in complex multicomponent syntheses?

Byproducts are characterized via LC-MS/MS and comparative TLC. For example, iodine-catalyzed MCRs may generate dihydrochromeno-pyrazolo-pyridinones as side products, identifiable by distinct UV-Vis λmax shifts (~320 nm) . Mechanistic studies (e.g., trapping intermediates with TEMPO) clarify reaction pathways .

Q. What computational tools predict metabolic pathways for this scaffold?

Software like Schrödinger’s ADMET Predictor or SwissADME models hepatic metabolism, highlighting susceptibility to cytochrome P450 oxidation (e.g., CYP3A4-mediated N-demethylation). Pyrazole ring hydroxylation and ketone reduction are common Phase I metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone
Reactant of Route 2
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1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone

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